molecular formula C18H17ClN2O3 B2528042 N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide CAS No. 328964-78-9

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide

Cat. No.: B2528042
CAS No.: 328964-78-9
M. Wt: 344.8
InChI Key: KZFVNXSXVCHKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide is a chemical compound characterized by the presence of a chloro-nitrophenyl group and a phenylcyclopentyl group attached to a formamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-chloro-2-nitroaniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenyl phenyl sulfide
  • 4-Chloro-2-nitrophenyl phenyl ether

Uniqueness

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide is unique due to its combination of a chloro-nitrophenyl group and a phenylcyclopentyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-8-9-15(16(12-14)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFVNXSXVCHKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.